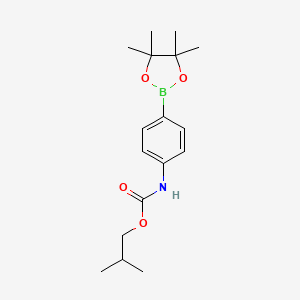

Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Description

Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: is a chemical compound with the molecular formula C17H27BN2O3. This compound is known for its unique structure, which includes a boron-containing dioxaborolane ring. It is used in various fields, including organic synthesis and medicinal chemistry .

Properties

IUPAC Name |

2-methylpropyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BNO4/c1-12(2)11-21-15(20)19-14-9-7-13(8-10-14)18-22-16(3,4)17(5,6)23-18/h7-10,12H,11H2,1-6H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUSFHHGKWVMCLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate typically involves the reaction of isobutylamine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate. The reaction is carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical Synthesis

Organic Synthesis:

Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate serves as a crucial intermediate in the synthesis of complex organic molecules. Its boron-containing structure is particularly useful in Suzuki-Miyaura cross-coupling reactions , which are essential for forming carbon-carbon bonds in organic chemistry. This reaction allows for the coupling of aryl or vinyl boronic acids with various electrophiles to create diverse organic compounds.

Synthetic Routes:

The synthesis typically involves the reaction of isobutylamine with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl isocyanate under inert conditions to prevent side reactions. This method highlights the versatility of boron chemistry in producing functionalized compounds.

Biological and Medicinal Chemistry

Biological Interactions:

Boron compounds like this compound are known for their ability to form stable complexes with biomolecules. This property can be leveraged in drug design and development. While specific biological activity data for this compound is limited, its structural features suggest potential for interactions with biological targets .

Medicinal Applications:

Research indicates that compounds containing dioxaborolane groups may exhibit properties beneficial for medicinal chemistry. These include anti-cancer activities and the potential to act as enzyme inhibitors or modulators of biological pathways . Further studies are warranted to elucidate the specific biological effects and therapeutic potential of this compound.

Industrial Applications

Chemical Industry:

In industrial settings, this compound can be utilized as an intermediate in the production of various materials and chemicals. Its unique properties allow it to facilitate complex reactions necessary for developing new chemical products.

Mechanism of Action

The mechanism of action of Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its interaction with molecular targets through its boron-containing dioxaborolane ring. This ring can form stable complexes with various biomolecules, influencing biological pathways and processes .

Comparison with Similar Compounds

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness: What sets Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate apart from these similar compounds is its isobutyl carbamate group, which imparts unique chemical and biological properties. This makes it particularly useful in specific synthetic and medicinal applications .

Biological Activity

Isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a compound that belongs to a class of boron-containing compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 261.17 g/mol |

| CAS Number | Not specified |

| Appearance | Colorless to light yellow liquid |

| Storage Conditions | 2-8°C in an inert atmosphere |

Structural Characteristics

The compound features a boron-containing dioxaborolane moiety which is significant for its interaction with biological systems. The presence of the isobutyl group enhances its lipophilicity, potentially affecting its bioavailability and cellular uptake.

The biological activity of this compound has been linked to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Studies suggest that boron-containing compounds can modulate enzyme activity by forming stable complexes with reactive functional groups in the enzyme's active site.

- Antioxidant Activity : Some studies indicate that similar dioxaborolane derivatives possess antioxidant properties, which may help mitigate oxidative stress in cells.

- Anticancer Potential : Preliminary research suggests that compounds with dioxaborolane structures can exhibit anticancer activity by disrupting cellular signaling pathways involved in proliferation and survival.

Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various boron-containing compounds. It was found that certain derivatives showed significant cytotoxic effects on cancer cell lines while sparing normal cells. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase .

Enzyme Interaction Studies

Research has demonstrated that isobutyl carbamates can inhibit specific enzymes such as acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition was attributed to the formation of a stable enzyme-inhibitor complex .

Antioxidant Properties

A comparative study evaluated the antioxidant capabilities of various boron-based compounds using DPPH radical scavenging assays. Results indicated that certain derivatives exhibited potent radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related disorders .

Toxicology and Safety Profile

While evaluating the safety profile of this compound, it is crucial to consider its toxicity levels:

- Acute Toxicity : Animal studies indicate low acute toxicity levels; however, further long-term studies are necessary to assess chronic exposure risks.

- Safety Precautions : Handling should be done with care under appropriate safety protocols due to potential irritant properties.

Q & A

Q. What are the optimal synthetic conditions for preparing isobutyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate via Suzuki-Miyaura coupling?

The compound is typically synthesized via palladium-catalyzed Suzuki-Miyaura cross-coupling. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .

- Base : K₂CO₃ or Cs₂CO₃ in a 2:1 molar ratio relative to the boronate ester .

- Solvent : THF or DMF under reflux (80–110°C) for 12–24 hours .

- Starting materials : Aryl halides (bromo derivatives yield higher efficiency; e.g., 65% vs. 32% for chloro analogs) .

- Workup : Purification via silica gel chromatography with hexane/ethyl acetate gradients .

Q. How can researchers confirm the purity and structural integrity of this compound?

- NMR spectroscopy : Look for distinct signals such as δ 1.3–1.4 ppm (tetramethyl dioxaborolane protons) and δ 6.8–7.8 ppm (aromatic protons). The carbamate NH may appear as a broad singlet at δ 5.5–6.0 ppm .

- Mass spectrometry (DART or ESI) : Exact mass should match the molecular formula (C₁₈H₂₆BNO₄, calc. 331.20) .

- HPLC : Use a C18 column with acetonitrile/water mobile phase to assess purity (>95%) .

Q. What role does the carbamate group play in stabilizing the compound during synthesis?

The isobutyl carbamate acts as a protecting group for amines, preventing undesired side reactions (e.g., nucleophilic substitution or oxidation). It is stable under Suzuki-Miyaura conditions but can be cleaved post-coupling using TFA or HCl in dioxane .

Q. What safety precautions are critical when handling this compound?

- Protective equipment : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential boronate ester volatility .

- Waste disposal : Collect in sealed containers for professional hazardous waste management .

Advanced Research Questions

Q. How do electronic effects of the carbamate group influence cross-coupling reactivity?

The carbamate’s electron-withdrawing nature slightly deactivates the aryl ring, reducing the nucleophilicity of the boronate ester. This requires optimized conditions (e.g., higher catalyst loading or stronger bases) to achieve efficient coupling . Comparative studies with electron-donating groups (e.g., methyl or methoxy) show 10–15% lower yields for carbamate derivatives .

Q. Can this compound serve as a precursor in materials science applications?

Yes, its boronate ester moiety enables integration into π-conjugated systems for:

- OLEDs : As a building block for thermally activated delayed fluorescence (TADF) emitters .

- Polymer synthesis : Via iterative cross-coupling to create meta-terphenyl structures with tunable charge-transfer properties .

Q. What mechanistic insights explain variations in yield when using aryl bromides vs. chlorides?

Aryl bromides undergo oxidative addition to Pd(0) catalysts more readily than chlorides (lower activation energy). This results in faster transmetallation and higher yields (e.g., 65% for bromides vs. 32% for chlorides) . Nickel catalysts (e.g., NiCl₂(dme)) may improve chloride reactivity but require reductive conditions .

Q. How can researchers mitigate decomposition of the carbamate group under acidic/basic conditions?

- pH control : Maintain neutral to mildly basic conditions (pH 7–9) during reactions .

- Alternative protecting groups : Use tert-butyl carbamates (cleavable with TFA) if isobutyl groups show instability .

- Low-temperature protocols : Conduct reactions at 0–25°C to minimize hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.